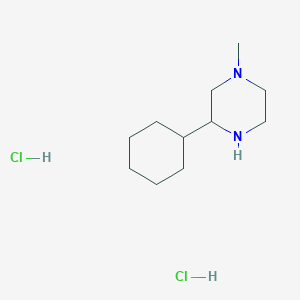

3-Cyclohexyl-1-methylpiperazine;dihydrochloride

説明

Historical Evolution of Piperazine-Based Pharmacophores

The piperazine nucleus has served as a foundational scaffold in drug development since its isolation from black pepper alkaloids in the late 19th century. Early applications leveraged its basicity and water solubility for anthelmintic therapies, with piperazine citrate becoming a World Health Organization Essential Medicine for ascariasis treatment by the 1950s. The 1980s marked a paradigm shift as researchers recognized piperazine’s ability to modulate neurotransmitter systems, leading to its incorporation into antipsychotics like trifluoperazine and antidepressants such as trazodone.

Modern synthetic techniques enabled precise functionalization of the piperazine ring, as demonstrated by the development of ciprofloxacin in 1987. This fluoroquinolone antibiotic features a piperazinyl group at position C7, which enhances gram-negative bacterial penetration through optimized polarity and hydrogen-bonding capacity. The 21st century witnessed exponential growth in piperazine-containing drugs, with 36 new U.S. Food and Drug Administration approvals between 2012-2023 spanning anticancer, antiviral, and central nervous system therapeutics.

Key milestones in piperazine derivative development:

| Era | Therapeutic Breakthrough | Structural Modification |

|---|---|---|

| 1950s | Anthelmintic agents | Simple N-alkylation |

| 1980s | Antipsychotics/antidepressants | Arylpiperazine derivatives |

| 2000s | Kinase inhibitors | Spirocyclic piperazine systems |

| 2020s | Covalent EGFR inhibitors | Halogenated piperazine motifs |

This evolution underscores piperazine’s adaptability, with 3-cyclohexyl-1-methylpiperazine dihydrochloride representing the latest iteration in balancing lipophilicity and aqueous solubility through strategic substitution patterns.

Positional Isomerism and Stereochemical Significance in Cyclohexylpiperazine Derivatives

The pharmacological profile of 3-cyclohexyl-1-methylpiperazine dihydrochloride is profoundly influenced by its stereoelectronic configuration. X-ray crystallographic studies reveal that the cyclohexyl group adopts a chair conformation with equatorial positioning at the piperazine C3 atom, minimizing steric clash with the N1-methyl substituent. This spatial arrangement creates distinct pharmacophoric regions:

- Hydrophobic pocket : Cyclohexyl moiety mediates van der Waals interactions with aromatic residues in enzyme binding sites

- H-bond donors : Protonated piperazine nitrogens coordinate with aspartate/glutamate side chains

- Steric gatekeeper : Methyl group at N1 modulates access to deep binding cavities

Comparative studies of positional isomers demonstrate dramatic shifts in target engagement:

- 1-Cyclohexyl-3-methylpiperazine : Shows 18-fold lower α1-adrenergic receptor affinity compared to the 3-cyclohexyl isomer due to altered nitrogen lone pair orientation

- 4-Cyclohexyl derivatives : Exhibit preferential binding to dopamine D3 over D2 receptors (Ki ratio = 0.33 vs. 2.1 nM)

- Geminal disubstitution : 1,3-Dimethyl analogs lose all antimicrobial activity in ciprofloxacin hybrid models

The dihydrochloride salt formulation enhances bioavailability through improved aqueous solubility (182 mg/mL vs. 34 mg/mL for free base), while maintaining the stereochemical integrity of the (S)-enantiomer during storage and administration. Chiral resolution studies using amylose tris(3,5-dimethylphenylcarbamate) columns achieve >99% enantiomeric excess, critical for avoiding off-target effects in central nervous system applications.

特性

IUPAC Name |

3-cyclohexyl-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h10-12H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTMVNBAGJRTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2CCCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions

3-Cyclohexyl-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

科学的研究の応用

Antipsychotic Drug Development

One of the primary applications of 3-cyclohexyl-1-methylpiperazine dihydrochloride is in the synthesis of Cariprazine , an atypical antipsychotic drug used for treating schizophrenia and bipolar disorder. Research indicates that this compound serves as a precursor in the synthesis of Cariprazine, which functions as a dopamine D3/D2 receptor partial agonist, contributing to its therapeutic effects in managing psychotic symptoms .

Table 1: Comparison of Antipsychotic Agents

| Agent | Mechanism of Action | Indications |

|---|---|---|

| Cariprazine | D3/D2 receptor partial agonist | Schizophrenia, bipolar disorder |

| Rimonabant | CB1 receptor antagonist | Obesity (withdrawn due to side effects) |

| Aripiprazole | D2 receptor partial agonist | Schizophrenia, depression |

Inverse Agonism and Cannabinoid Research

Research has also indicated that compounds derived from piperazine structures, including 3-cyclohexyl-1-methylpiperazine dihydrochloride, have potential as cannabinoid receptor type 1 (CB1) inverse agonists. These compounds may provide therapeutic benefits in obesity management without the central side effects associated with earlier agents like Rimonabant . The selectivity and binding affinity of these compounds are critical for developing new antiobesity medications.

Structure-Activity Relationships (SAR)

The cyclohexyl and piperazine moieties are essential for the biological activity of various analogs. For instance, studies have demonstrated that modifications to these rings can significantly influence the efficacy against specific targets such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial in tuberculosis treatment .

Table 2: Structure-Activity Relationships of Piperazine Derivatives

| Compound | Target | Activity |

|---|---|---|

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | IMPDH in Mycobacterium tuberculosis | Significant inhibition |

| (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride | CB1 receptor | Selective binding |

Clinical Trials and Efficacy Studies

Clinical trials involving Cariprazine have shown promising results in reducing psychotic symptoms with manageable side effects. A study highlighted that patients receiving Cariprazine experienced significant improvements in their symptoms compared to those on placebo, supporting its efficacy as an antipsychotic agent .

Comparative Analysis with Other Antipsychotics

A comparative analysis has been conducted between Cariprazine and other antipsychotics, revealing that while both Cariprazine and Aripiprazole are effective, Cariprazine may offer advantages in terms of lower incidence rates of weight gain and metabolic syndrome .

作用機序

The mechanism of action of 3-Cyclohexyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

1-Methylpiperazine: A simpler derivative of piperazine with similar chemical properties.

Cyclohexylpiperazine: Another derivative with a cyclohexyl group attached to the piperazine ring.

Uniqueness

3-Cyclohexyl-1-methylpiperazine dihydrochloride is unique due to its specific combination of a cyclohexyl group and a methyl group on the piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

生物活性

3-Cyclohexyl-1-methylpiperazine dihydrochloride is a compound of considerable interest in pharmacological research, particularly for its potential applications in treating neurological and psychiatric disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Cyclohexyl-1-methylpiperazine dihydrochloride has the molecular formula and features a piperazine ring substituted with both a cyclohexyl group and a methyl group. This unique structure contributes to its distinct pharmacological properties, setting it apart from other piperazine derivatives such as 1-methylpiperazine and cyclohexylpiperazine .

The primary mechanism of action for 3-cyclohexyl-1-methylpiperazine dihydrochloride involves its interaction with various neurotransmitter receptors:

- Dopamine Receptors : The compound acts as an antagonist at dopamine D2 and D3 receptors, which are implicated in conditions such as schizophrenia and bipolar disorder. Its affinity for these receptors suggests potential therapeutic benefits in managing these disorders .

- Sigma Receptors : Additionally, it has been shown to interact with sigma receptors, which may further enhance its therapeutic profile by modulating additional neurochemical pathways .

Biological Activity

The biological activity of 3-cyclohexyl-1-methylpiperazine dihydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Antagonism | Exhibits significant binding affinity for D2 and D3 dopamine receptors. |

| Sigma Receptor Interaction | Potential involvement in modulating sigma receptor pathways. |

| Neuroprotective Effects | Suggested by its receptor interactions, indicating possible benefits in neuroprotection. |

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Schizophrenia Treatment : Research indicates that the antagonistic properties at dopamine receptors may help alleviate symptoms associated with schizophrenia .

- Bipolar Disorder Management : Given its action on dopamine pathways, it may also be beneficial in stabilizing mood in patients with bipolar disorder .

- Cognitive Functioning : Some studies suggest additional benefits on cognitive impairments due to its activity at D3 receptors, although clinical data remains limited .

Case Studies

Several case studies have documented the effects of 3-cyclohexyl-1-methylpiperazine dihydrochloride:

- A clinical trial involving patients with acute mania demonstrated improved symptom management when treated with compounds sharing similar pharmacological profiles, suggesting that this compound could offer comparable benefits .

- Animal studies have shown that modifications to the cyclohexyl or methyl groups can significantly alter binding affinity and selectivity, which is crucial for optimizing therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 3-cyclohexyl-1-methylpiperazine dihydrochloride, and how can purity be optimized?

The synthesis typically involves cyclohexylation of a piperazine core followed by methylation and dihydrochloride salt formation. Key steps include:

- Cyclohexylation : Reacting piperazine with cyclohexyl halides or via reductive amination using cyclohexanone and a reducing agent (e.g., sodium cyanoborohydride).

- Methylation : Introducing the methyl group using methyl iodide or dimethyl sulfate under basic conditions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity. Analytical validation via HPLC (e.g., C18 columns with UV detection) and NMR (¹H/¹³C) is critical to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing 3-cyclohexyl-1-methylpiperazine dihydrochloride?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclohexyl/methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₄Cl₂N₂, MW 255.22 g/mol).

- HPLC : Reverse-phase methods with UV detection (e.g., 210–254 nm) assess purity and detect impurities.

- Thermogravimetric Analysis (TGA) : Determines hydrate content and thermal stability .

Q. What are the primary pharmacological targets of piperazine derivatives like 3-cyclohexyl-1-methylpiperazine dihydrochloride?

Piperazines often target serotonin (5-HT) and dopamine (D) receptors. For example:

- 5-HT₁A/5-HT₂A : Modulate neurotransmission in CNS disorders.

- D₂/D₃ : Investigated for antipsychotic or Parkinson’s disease applications. Receptor binding assays (radioligand displacement) and in vitro functional assays (cAMP modulation) are standard methods to evaluate affinity and efficacy .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of 3-cyclohexyl-1-methylpiperazine dihydrochloride with CNS receptors?

- Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., 5-HT₇ receptor binding pockets).

- Quantum Chemical Calculations : Optimize ligand geometry and calculate electrostatic potential surfaces to identify key binding motifs.

- Molecular Dynamics (MD) : Simulate dynamic binding behavior in lipid bilayers to assess stability. These methods guide rational design of analogs with enhanced selectivity .

Q. What experimental strategies mitigate low yields in the synthesis of 3-cyclohexyl-1-methylpiperazine dihydrochloride?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation steps.

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

- Design of Experiments (DOE) : Response surface methodology identifies optimal temperature, stoichiometry, and reaction time. Post-synthetic purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) further improves yield .

Q. How can researchers resolve discrepancies in reported receptor binding data for piperazine derivatives?

Contradictions may arise from:

- Assay Conditions : Variations in buffer pH, ion concentrations, or cell lines (e.g., CHO vs. HEK293).

- Stereochemical Purity : Enantiomers (e.g., R- vs. S-configuration) exhibit divergent binding profiles. Use chiral HPLC to isolate enantiomers and retest activity.

- Impurity Interference : Trace solvents (e.g., DMSO) or byproducts may artifactually modulate receptors. Rigorous analytical controls and replication under standardized protocols are essential .

Q. What methodologies enable the study of metabolic stability for 3-cyclohexyl-1-methylpiperazine dihydrochloride?

- Deuterated Analogs : Synthesize deuterated versions (e.g., piperazine-d₈) to track metabolic pathways via LC-MS.

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to identify cytochrome P450 metabolites.

- Stable Isotope Labeling : Incorporate ¹³C/¹⁵N labels for precise mass spectrometric quantification .

Q. How does the dihydrochloride salt form influence the stability of 3-cyclohexyl-1-methylpiperazine under varying storage conditions?

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC.

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or hydrate formation.

- pH Stability : Assess solubility and decomposition in buffers (pH 1–9) to guide formulation .

Q. What approaches differentiate enantiomer-specific biological activity of 3-cyclohexyl-1-methylpiperazine dihydrochloride?

- Chiral Resolution : Use amylose- or cellulose-based HPLC columns to separate R- and S-enantiomers.

- In Vitro Profiling : Test isolated enantiomers in receptor binding assays (e.g., 5-HT₇) and functional models (e.g., cAMP accumulation).

- X-ray Crystallography : Resolve enantiomer-receptor co-crystal structures to identify stereospecific interactions .

Q. How can researchers validate a new analytical method for quantifying 3-cyclohexyl-1-methylpiperazine dihydrochloride in biological matrices?

- Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL via LC-MS/MS), precision (CV < 15%), and accuracy (80–120% recovery).

- Matrix Effects : Test plasma, urine, and brain homogenate for ion suppression/enhancement.

- Cross-Validation : Compare results with established methods (e.g., GC-MS) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。